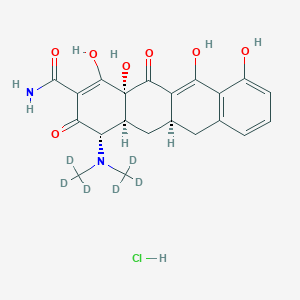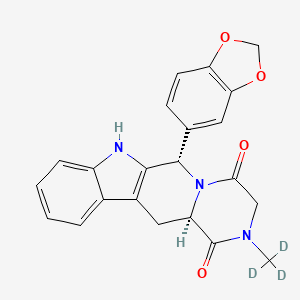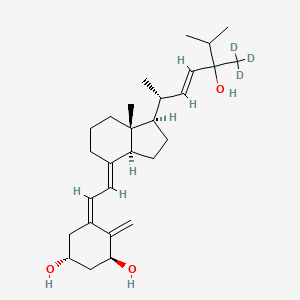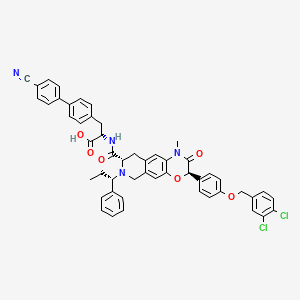
1-Hexadecyl-2-acetyl-sn-glycero-3-phosphoethanolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetylhydrolase-IN-1 is a compound known for its inhibitory effects on acetylhydrolase enzymes. These enzymes play a crucial role in various biological processes, including inflammation and lipid metabolism. Acetylhydrolase-IN-1 has garnered significant attention in scientific research due to its potential therapeutic applications in treating inflammatory diseases and other conditions related to lipid metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetylhydrolase-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of acetylation reactions, where an acetyl group is introduced into the molecule. This process often requires the use of reagents such as acetic anhydride and catalysts like pyridine .
Industrial Production Methods
Industrial production of Acetylhydrolase-IN-1 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .
化学反応の分析
Types of Reactions
Acetylhydrolase-IN-1 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of Acetylhydrolase-IN-1 include acetic anhydride, pyridine, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pH levels, and reaction times .
Major Products Formed
The major products formed from the reactions of Acetylhydrolase-IN-1 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
Acetylhydrolase-IN-1 has a wide range of scientific research applications, including:
作用機序
Acetylhydrolase-IN-1 exerts its effects by inhibiting the activity of acetylhydrolase enzymes. These enzymes are involved in the hydrolysis of acetyl groups from various substrates, which plays a crucial role in regulating inflammation and lipid metabolism. By inhibiting these enzymes, Acetylhydrolase-IN-1 can modulate these biological processes and potentially provide therapeutic benefits .
類似化合物との比較
Similar Compounds
Some compounds similar to Acetylhydrolase-IN-1 include:
Acetylcholinesterase inhibitors: These compounds inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Phospholipase A2 inhibitors: These compounds inhibit phospholipase A2, an enzyme involved in the hydrolysis of phospholipids.
Uniqueness
Acetylhydrolase-IN-1 is unique in its specific inhibition of acetylhydrolase enzymes, which distinguishes it from other enzyme inhibitors. Its ability to modulate inflammation and lipid metabolism makes it a valuable compound for scientific research and potential therapeutic applications .
特性
分子式 |
C23H48NO7P |
|---|---|
分子量 |
481.6 g/mol |
IUPAC名 |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecoxypropan-2-yl] acetate |
InChI |
InChI=1S/C23H48NO7P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-28-20-23(31-22(2)25)21-30-32(26,27)29-19-17-24/h23H,3-21,24H2,1-2H3,(H,26,27)/t23-/m1/s1 |
InChIキー |
LEBRETLBLINJDM-HSZRJFAPSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCCN)OC(=O)C |
正規SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCN)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B15145296.png)








![tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B15145363.png)
![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B15145369.png)
![[2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B15145383.png)
![20-Hydroxy-8,8,14,15,19,19-hexamethyl-10-(2-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B15145384.png)
